

Application Note: High-Purity Synthesis of 2,5-Dimethoxy-4-nitrobenzonitrile

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Compound of Interest

Compound Name: 2,5-Dimethoxy-4-nitrobenzonitrile

CAS No.: 42436-11-3

Cat. No.: B1612302

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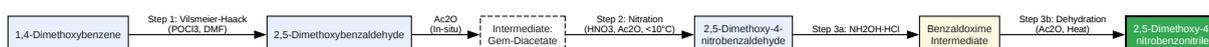
Abstract & Strategic Overview

2,5-Dimethoxy-4-nitrobenzonitrile is a high-value intermediate used in the synthesis of push-pull chromophores, conductive polymers, and substituted phenethylamines. The synthesis from 1,4-dimethoxybenzene presents a specific regiochemical challenge: introducing a nitro group onto the 2,5-dimethoxybenzaldehyde scaffold typically yields a mixture of 4-nitro (desired) and 6-nitro (undesired) isomers due to the competing directing effects of the methoxy groups and the aldehyde.

The Core Challenge: Standard nitration of 2,5-dimethoxybenzaldehyde in acetic acid yields substantial amounts of the 6-nitro isomer (~26%).

The Solution: This protocol utilizes an Acetic Anhydride-mediated nitration.[1] By converting the aldehyde in situ to a gem-diacetate (acylal) intermediate, the steric bulk at the 1-position is increased, and the electronic directing effects are modified to favor the para-position relative to the 5-methoxy group. This shifts the regioselectivity to >90% for the desired 4-nitro isomer.[1]

Synthetic Pathway Overview[2]



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Figure 1: Strategic workflow emphasizing the in-situ diacetate protection to ensure regioselectivity.

Detailed Protocols

Step 1: Vilsmeier-Haack Formylation

Objective: Conversion of 1,4-dimethoxybenzene to 2,5-dimethoxybenzaldehyde. Mechanism: Electrophilic aromatic substitution using the chloroiminium ion generated from DMF and POCl₃.

- Reagents:
 - 1,4-Dimethoxybenzene (1.0 eq)
 - Phosphorus Oxychloride (POCl₃) (1.2 eq)
 - N,N-Dimethylformamide (DMF) (1.5 eq)
 - Solvent: DMF (excess) or Dichloromethane (DCM)

Protocol:

- Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve 1,4-dimethoxybenzene (20.0 g, 145 mmol) in DMF (40 mL).
- Reagent Addition: Cool the solution to 0°C in an ice bath. Add POCl₃ (16.2 mL, 174 mmol) dropwise over 30 minutes. Caution: Exothermic.
- Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4 hours. The solution will darken (deep red/brown).
- Quench: Pour the reaction mixture onto 500 g of crushed ice/water. Stir vigorously for 30 minutes. The iminium salt hydrolyzes to precipitate the aldehyde.
- Isolation: Filter the yellow precipitate. Wash with cold water (3 x 100 mL).
- Purification: Recrystallize from ethanol or methanol/water.

- Target Yield: 85-90%
- Appearance: Yellow crystalline solid.
- Melting Point: 50–52°C.

Step 2: Regioselective Nitration (Critical Step)

Objective: Nitration at the 4-position while minimizing the 6-nitro isomer. Safety Critical: Mixing HNO₃ and Acetic Anhydride forms acetyl nitrate, which is unstable. Strict temperature control (<10°C) is mandatory.

- Reagents:
 - 2,5-Dimethoxybenzaldehyde (10.0 g, 60 mmol)
 - Nitric Acid (70%, conc.)^[2] (1.5 eq)
 - Acetic Anhydride (Ac₂O) (Solvent/Reagent, ~5 vol)

Protocol:

- Dissolution: Dissolve 2,5-dimethoxybenzaldehyde (10.0 g) in Acetic Anhydride (40 mL). Stir at room temperature for 30 minutes.
 - Note: This promotes the equilibrium formation of the gem-diacetate, which directs the nitration.
- Cooling: Cool the solution to 0°C using an ice/salt bath.
- Nitration: Add Nitric Acid (4.2 mL) dropwise.
 - CRITICAL: Monitor internal temperature. Do not allow temperature to exceed 10°C. The formation of acetyl nitrate is exothermic.
- Completion: After addition, stir at 0–5°C for 1 hour, then allow to warm to 15°C for 30 minutes.

- Quench: Pour the mixture into ice water (300 mL) with vigorous stirring. The product (2,5-dimethoxy-4-nitrobenzaldehyde) will precipitate.
- Workup: Filter the yellow solid. Wash copiously with water to remove acid.
- Purification: Recrystallize from Ethanol or Acetic Acid.
 - Target Yield: 85–90%
 - Selectivity: >95% 4-nitro isomer.[1][3]
 - Melting Point: 168–170°C.

Step 3: Nitrile Conversion (One-Pot Dehydration)

Objective: Conversion of the aldehyde to the nitrile via an oxime intermediate.

- Reagents:
 - 2,5-Dimethoxy-4-nitrobenzaldehyde (5.0 g, 23.7 mmol)
 - Hydroxylamine Hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) (1.2 eq)
 - Pyridine (10 mL) or Sodium Acetate (1.5 eq) in Acetic Acid
 - Acetic Anhydride (Dehydrating agent)

Protocol:

- Oxime Formation: In a flask, combine the aldehyde (5.0 g) and Hydroxylamine HCl (2.0 g) in Pyridine (15 mL). Stir at 50°C for 1 hour. TLC should show disappearance of aldehyde.
- Dehydration: Add Acetic Anhydride (10 mL) directly to the reaction mixture.
- Reflux: Heat the mixture to 100–110°C for 2 hours.
 - Mechanism:[1][4][2][3] The oxime hydroxyl group is acetylated, followed by elimination of acetic acid to form the nitrile.

- Isolation: Cool to room temperature. Pour into ice water (200 mL) containing HCl (to neutralize pyridine).
- Filtration: Collect the precipitate. Wash with water.[2][3][5][6][7]
- Final Purification: Recrystallize from Ethanol/Acetone.

Quality Control & Data Specifications

The following parameters confirm the identity and purity of the final **2,5-Dimethoxy-4-nitrobenzonitrile**.

Parameter	Specification	Method
Appearance	Pale yellow to orange needles/powder	Visual
Melting Point	179–181°C	Capillary MP
Purity (HPLC)	>98.5%	Reverse Phase (C18), MeCN:H2O
IR Spectroscopy	~2220 cm ⁻¹ (CN stretch), 1350/1530 cm ⁻¹ (NO ₂)	FTIR (ATR)
¹ H NMR (CDCl ₃)	δ 7.6-7.8 (s, 2H, Ar-H), 4.0 (s, 6H, OMe)	400 MHz NMR

Regiochemistry Verification

To ensure the nitration occurred at the 4-position (para to 5-OMe) rather than the 6-position:

- ¹H NMR Analysis: The 4-nitro isomer (target) possesses para-protons on the benzene ring. While they appear as singlets due to isolation, the coupling constants in a non-decoupled C13 or NOE experiments can verify the spatial arrangement.
- Melting Point: The 6-nitro isomer melts significantly lower (~130°C vs 179°C for the target).

Safety & Handling (E-E-A-T)

Acetyl Nitrate Hazard

Risk: Mixing concentrated Nitric Acid with Acetic Anhydride generates Acetyl Nitrate (

). Control: This reagent is a powerful nitrating agent but explosive if overheated.

- Never add Acetic Anhydride to warm Nitric Acid.
- Always maintain temperature below 15°C during mixing.
- Quench immediately into water if the reaction runs away (rapid temp spike).

Nitrile/Cyanide Safety

While this protocol generates the nitrile moiety on the ring (not using free cyanide salts like NaCN), the product should be treated as potentially releasing toxic fumes if burned.

- PPE: Nitrile gloves, lab coat, face shield.
- Waste: Dispose of organic filtrates as halogenated/hazardous waste (due to pyridine/DCM use).

References

- Nitration Selectivity: Reaction of 2,5-Dimethoxybenzaldehyde with Nitric Acid.^[1] The use of acetic anhydride to favor the 4-nitro isomer via the diacetate intermediate.
 - Source:
- Safety Data: 2-Methoxy-4-nitrobenzotrile SDS (Structural analog for safety handling).
 - Source:
- Aldehyde Synthesis: Vilsmeier-Haack Formyl
 - Source: (General procedure adaptation).
- Nitrile Formation: One-pot conversion of 2-nitrobenzotriles and rel

- Source:

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